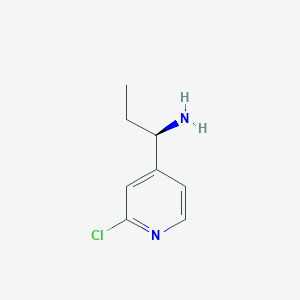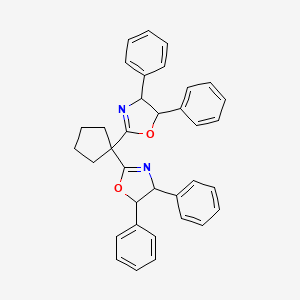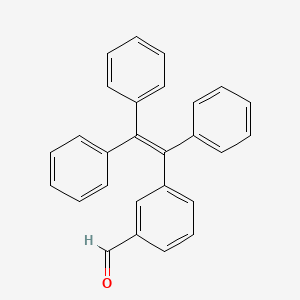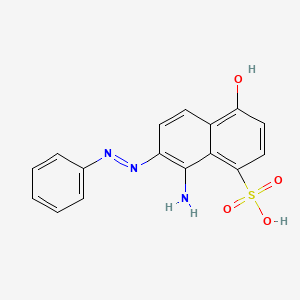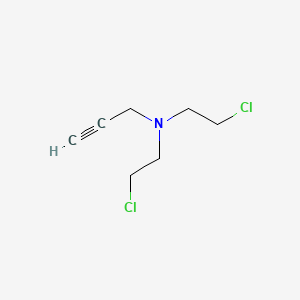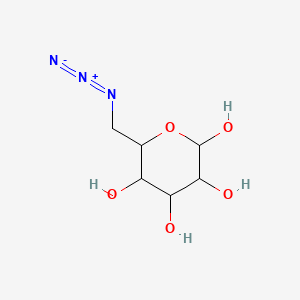![molecular formula C16H8N4Na2O11S2 B12513661 disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate](/img/structure/B12513661.png)
disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate is a complex organic compound known for its vibrant color and significant applications in various scientific fields. This compound is often used in research due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate typically involves a multi-step process. The initial step often includes the nitration of a naphthalene derivative, followed by sulfonation to introduce sulfonate groups. The diazotization of an amine group and subsequent coupling with a dinitrophenyl compound results in the formation of the desired azo compound. The reaction conditions usually require controlled temperatures and the use of strong acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial process also incorporates purification steps such as crystallization and filtration to obtain the compound in its disodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its color and reactivity.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthoquinones, while reduction can produce aromatic amines. Substitution reactions can result in a variety of functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions due to its distinct color changes under different conditions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme activities and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting cancer cells due to its ability to generate reactive oxygen species.
Industry: It is employed in the manufacturing of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate involves its interaction with cellular components. The compound can generate reactive oxygen species, leading to oxidative stress and cell death in targeted cells. It also interacts with enzymes such as glutathione S-transferases, which play a role in its metabolic activation and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-amino-3-[(2,4-dinitrophenyl)azo]naphthalene-1-sulfonate
- Disodium 6-hydroxy-5-[(2,4-dinitrophenyl)azo]naphthalene-2-sulfonate
Uniqueness
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate stands out due to its specific structural features, such as the positioning of sulfonate groups and the diazenyl linkage. These characteristics contribute to its unique reactivity and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C16H8N4Na2O11S2 |
|---|---|
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
disodium;6-[(2,4-dinitrophenyl)diazenyl]-5-oxido-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H10N4O11S2.2Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;;/h1-7,21H,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
Clave InChI |
XBLIFEQTVVSTIM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-({7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12513578.png)

![N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine](/img/structure/B12513603.png)


![(2-Carboxyethyl)dimethyl[3-(prop-2-enamido)propyl]azanium](/img/structure/B12513611.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decane-4-carbonyl]benzoic acid](/img/structure/B12513617.png)
